molecular formula C14H19N3O7S B010848 (2S)-2-amino-3-[3-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-4,5-dihydroxyphenyl]propanoic acid CAS No. 110823-49-9

(2S)-2-amino-3-[3-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-4,5-dihydroxyphenyl]propanoic acid

Cat. No.: B010848
CAS No.: 110823-49-9
M. Wt: 373.38 g/mol
InChI Key: BEKGUNWQTPPXTG-YUMQZZPRSA-N
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Description

5-S-Cysteinyl-glycyldopa is a compound that plays a significant role in the field of biochemistry, particularly in the study of melanogenesis and oxidative stress. It is a derivative of dopa, a key intermediate in the biosynthesis of melanin, and is formed through the interaction of dopaquinone with cysteine and glycine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-S-Cysteinyl-glycyldopa involves the nucleophilic addition of cysteine and glycine to dopaquinone. This reaction typically occurs under mild conditions, with the presence of a buffer solution to maintain a neutral pH. The reaction can be catalyzed by enzymes such as tyrosinase, which facilitates the oxidation of dopa to dopaquinone.

Industrial Production Methods

Industrial production of 5-S-Cysteinyl-glycyldopa is not well-documented, as it is primarily studied in a research context. the synthesis can be scaled up using standard organic synthesis techniques, including the use of bioreactors to maintain optimal reaction conditions and ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-S-Cysteinyl-glycyldopa undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various quinone derivatives.

    Reduction: It can be reduced back to its original dopa form.

    Substitution: It can undergo substitution reactions where the cysteine or glycine moieties are replaced by other amino acids or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled pH conditions to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various quinone derivatives, which are important intermediates in the biosynthesis of melanin and other pigments.

Scientific Research Applications

5-S-Cysteinyl-glycyldopa has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-S-Cysteinyl-glycyldopa involves its interaction with dopaquinone, leading to the formation of melanin intermediates. It acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. The molecular targets include enzymes involved in melanin biosynthesis, such as tyrosinase, and pathways related to oxidative stress response.

Comparison with Similar Compounds

Similar Compounds

    5-S-Cysteinyldopa: A closely related compound that also plays a role in melanogenesis and has antioxidative properties.

    L-DOPA: A precursor to dopamine and melanin, used in the treatment of Parkinson’s disease.

    D-DOPA: An enantiomer of L-DOPA with similar properties but different biological activity.

Uniqueness

5-S-Cysteinyl-glycyldopa is unique due to its dual role in melanogenesis and antioxidative defense. Its ability to interact with both cysteine and glycine makes it a valuable compound for studying the complex mechanisms of melanin biosynthesis and oxidative stress.

Properties

CAS No.

110823-49-9

Molecular Formula

C14H19N3O7S

Molecular Weight

373.38 g/mol

IUPAC Name

(2S)-2-amino-3-[3-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-4,5-dihydroxyphenyl]propanoic acid

InChI

InChI=1S/C14H19N3O7S/c15-7(14(23)24)1-6-2-9(18)12(21)10(3-6)25-5-8(16)13(22)17-4-11(19)20/h2-3,7-8,18,21H,1,4-5,15-16H2,(H,17,22)(H,19,20)(H,23,24)/t7-,8-/m0/s1

InChI Key

BEKGUNWQTPPXTG-YUMQZZPRSA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)SC[C@@H](C(=O)NCC(=O)O)N)C[C@@H](C(=O)O)N

SMILES

C1=C(C=C(C(=C1O)O)SCC(C(=O)NCC(=O)O)N)CC(C(=O)O)N

Canonical SMILES

C1=C(C=C(C(=C1O)O)SCC(C(=O)NCC(=O)O)N)CC(C(=O)O)N

Synonyms

5-S-cysteinyl-glycine-dopa
5-S-cysteinyl-glycyl-dopa
5-S-cysteinyl-glycyldopa

Origin of Product

United States

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